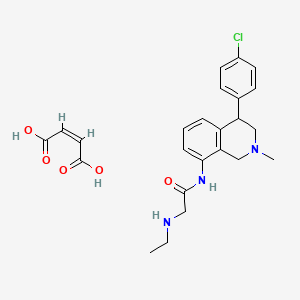

Acetamide, 2-(ethylamino)-N-(1,2,3,4-tetrahydro-4-(p-chlorophenyl)-2-methyl-8-isoquinolinyl)-, maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetamide, 2-(ethylamino)-N-(1,2,3,4-tetrahydro-4-(p-chlorophenyl)-2-methyl-8-isoquinolinyl)-, maleate is a complex organic compound that belongs to the class of isoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(ethylamino)-N-(1,2,3,4-tetrahydro-4-(p-chlorophenyl)-2-methyl-8-isoquinolinyl)-, maleate typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the p-chlorophenyl group and the ethylamino group. The final step usually involves the formation of the maleate salt.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch and continuous flow reactions. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to more reduced forms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might produce an alcohol or amine.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Isoquinoline derivatives: Compounds with similar core structures but different substituents.

Phenyl-substituted amides: Compounds with similar functional groups but different core structures.

Uniqueness

What sets Acetamide, 2-(ethylamino)-N-(1,2,3,4-tetrahydro-4-(p-chlorophenyl)-2-methyl-8-isoquinolinyl)-, maleate apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties.

Biological Activity

Acetamide, 2-(ethylamino)-N-(1,2,3,4-tetrahydro-4-(p-chlorophenyl)-2-methyl-8-isoquinolinyl)-, maleate (CAS No. 91454-41-0) is a complex organic compound with potential pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in the central nervous system. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic effects, and related research findings.

Chemical Structure and Properties

The molecular formula of Acetamide is C24H28ClN3O with a molecular weight of approximately 399.95 g/mol. The compound features a tetrahydroisoquinoline core structure, which is known for its diverse biological activities.

Anticonvulsant Activity

Research indicates that derivatives of acetamide compounds often exhibit anticonvulsant properties. A study by Kamiński et al. (2015) synthesized various N-phenylacetamide derivatives and evaluated their anticonvulsant activity in animal models. The results demonstrated that certain structural modifications influenced efficacy against seizures, suggesting that the acetamide framework could be essential for anticonvulsant activity .

Table 1: Summary of Anticonvulsant Activity in Animal Models

| Compound ID | Dose (mg/kg) | MES Protection (%) | Time Point (h) |

|---|---|---|---|

| Compound 12 | 100 | 75 | 0.5 |

| Compound 13 | 100 | 50 | 0.5 |

| Compound 20 | 30 | 100 | 2 |

The above table summarizes the protection levels observed in the maximal electroshock (MES) seizure test, highlighting the efficacy of selected compounds derived from acetamide structures.

Neurotoxicity Assessment

Neurotoxicity was assessed using the rotarod test in mice, which evaluates motor coordination and balance. The study found that while many compounds showed anticonvulsant activity, they did not induce significant motor impairment at effective doses . This is critical for assessing the therapeutic window of these compounds.

The mechanism by which acetamide derivatives exert their biological effects is likely multifactorial:

- Receptor Interaction : The tetrahydroisoquinoline structure may allow for interaction with neurotransmitter receptors such as GABAergic and glutamatergic systems.

- Ion Channel Modulation : Similar compounds have been shown to modulate voltage-gated ion channels, contributing to their anticonvulsant effects.

Case Studies and Research Findings

Several studies have explored the biological activity of acetamide derivatives:

- Kamiński et al. (2015) investigated the synthesis and anticonvulsant activity of new N-phenylacetamide derivatives. They found that modifications at the anilide moiety significantly impacted efficacy against seizures .

- Additional Research : Other studies have highlighted the importance of lipophilicity in determining the distribution and effectiveness of these compounds in vivo .

Properties

CAS No. |

91454-41-0 |

|---|---|

Molecular Formula |

C24H28ClN3O5 |

Molecular Weight |

473.9 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]-2-(ethylamino)acetamide |

InChI |

InChI=1S/C20H24ClN3O.C4H4O4/c1-3-22-11-20(25)23-19-6-4-5-16-17(12-24(2)13-18(16)19)14-7-9-15(21)10-8-14;5-3(6)1-2-4(7)8/h4-10,17,22H,3,11-13H2,1-2H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

KJMNQGZLIGAQIG-BTJKTKAUSA-N |

Isomeric SMILES |

CCNCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCNCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.